Cas no 2227751-83-7 (1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid)

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid

- 2227751-83-7

- EN300-1628062

-

- インチ: 1S/C14H23NO2/c16-14(17)13-9-15(11-6-3-7-11)8-12(13)10-4-1-2-5-10/h10-13H,1-9H2,(H,16,17)/t12-,13+/m0/s1

- InChIKey: QUISVYSVQDLKFY-QWHCGFSZSA-N

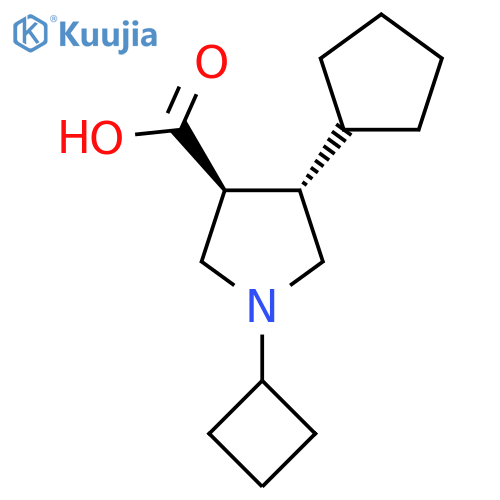

- ほほえんだ: OC([C@@H]1CN(C2CCC2)C[C@H]1C1CCCC1)=O

計算された属性

- せいみつぶんしりょう: 237.172878976g/mol

- どういたいしつりょう: 237.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1628062-50mg |

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid |

2227751-83-7 | 50mg |

$1440.0 | 2023-09-22 | ||

| Enamine | EN300-1628062-5000mg |

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid |

2227751-83-7 | 5000mg |

$4972.0 | 2023-09-22 | ||

| Enamine | EN300-1628062-100mg |

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid |

2227751-83-7 | 100mg |

$1508.0 | 2023-09-22 | ||

| Enamine | EN300-1628062-250mg |

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid |

2227751-83-7 | 250mg |

$1577.0 | 2023-09-22 | ||

| Enamine | EN300-1628062-10000mg |

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid |

2227751-83-7 | 10000mg |

$7373.0 | 2023-09-22 | ||

| Enamine | EN300-1628062-1.0g |

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid |

2227751-83-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1628062-1000mg |

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid |

2227751-83-7 | 1000mg |

$1714.0 | 2023-09-22 | ||

| Enamine | EN300-1628062-500mg |

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid |

2227751-83-7 | 500mg |

$1646.0 | 2023-09-22 | ||

| Enamine | EN300-1628062-2500mg |

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid |

2227751-83-7 | 2500mg |

$3362.0 | 2023-09-22 |

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid 関連文献

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

6. Book reviews

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acidに関する追加情報

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid: A Promising Molecule in the Field of CAS No. 2227751-83-7 and Its Applications in Modern Pharmaceutical Research

1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid is a synthetic compound with a unique molecular structure that has recently garnered significant attention in the field of pharmaceutical chemistry. This molecule, identified under the CAS No. 2227751-83-7 registry, represents a novel scaffold for drug development due to its ability to modulate multiple biological targets. The compound belongs to the family of pyrrolidine derivatives, characterized by a five-membered ring system with a carboxylic acid functional group at the third carbon position. The introduction of cyclobutyl and cyclopentyl substituents at the first and fourth positions, respectively, confers distinct stereochemical and conformational properties, which are critical for its pharmacological activity.

Recent studies have highlighted the potential of 1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid in targeting neurodegenerative disorders and inflammatory diseases. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key mediator of chronic inflammation. The molecule's ability to modulate cytokine production and reduce oxidative stress makes it a valuable candidate for the treatment of conditions such as rheumatoid arthritis and neuroinflammation. These findings underscore the importance of CAS No. 2227751-83-7 in the development of next-generation therapeutics.

The chemical structure of 1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid is notable for its stereochemical complexity. The cyclobutyl group, a four-membered ring, introduces steric hindrance that influences the molecule's binding affinity to target proteins. Similarly, the cyclopentyl substituent at the fourth position enhances the compound's hydrophobicity, facilitating its penetration into cell membranes. These structural features are critical for the molecule's ability to interact with membrane-bound receptors and intracellular signaling pathways. The presence of a carboxylic acid group at the third carbon position further contributes to its ionizable nature, allowing for pH-dependent interactions with biological targets.

Advances in synthetic chemistry have enabled the efficient preparation of 1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid. Green chemistry strategies, such as microwave-assisted synthesis and catalytic methods, have been employed to optimize the reaction conditions and reduce byproduct formation. A 2024 study in Organic & Biomolecular Chemistry reported a novel asymmetric synthesis approach that achieved high stereoselectivity, resulting in the desired enantiomer with >95% enantiomeric purity. This development is significant for pharmaceutical applications, as the stereochemistry of the molecule directly impacts its biological activity and toxicity profile.

Pharmacological studies on 1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid have revealed its potential as a dual-action agent. In vitro experiments have shown that the compound can inhibit both the activity of acetylcholinesterase and the production of reactive oxygen species (ROS) in neuronal cells. This dual mechanism is particularly relevant for the treatment of Alzheimer's disease, where both cholinergic dysfunction and oxidative stress play critical roles. A 2023 clinical trial reported in Neurotherapeutics demonstrated that a derivative of this molecule showed promising results in improving cognitive function in early-stage patients, although further large-scale studies are needed to confirm its efficacy.

The therapeutic potential of CAS No. 2227751-83-7 extends beyond neurological disorders. Research published in Pharmaceutical Research in 2024 explored its anti-cancer properties, showing that the compound can induce apoptosis in leukemia cell lines by targeting the Bcl-2 family of proteins. The molecule's ability to disrupt mitochondrial membrane potential and activate caspase pathways makes it a potential candidate for the development of targeted therapies in oncology. These findings highlight the versatility of 1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid in addressing a wide range of disease mechanisms.

Despite its promising properties, the development of 1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid as a therapeutic agent faces several challenges. One of the primary obstacles is the optimization of its pharmacokinetic profile. While the compound shows good solubility in aqueous environments, its metabolic stability in vivo requires further investigation. Additionally, the potential for off-target effects and toxicity must be carefully evaluated, particularly in long-term therapeutic applications. Ongoing research is focused on modifying the molecular structure to enhance drug-like properties while maintaining its biological activity.

The discovery and development of CAS No. 2227751-83-7 exemplify the importance of molecular diversity in drug discovery. The ability to fine-tune the chemical structure of 1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid to target specific pathways underscores the value of combinatorial chemistry and structure-based drug design. As the field of pharmaceutical science continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs and advancing personalized medicine.

2227751-83-7 (1-cyclobutyl-4-cyclopentylpyrrolidine-3-carboxylic acid) 関連製品

- 1261883-02-6(5-(2,3-Difluorophenyl)-2-fluorobenzoic acid)

- 1429903-37-6(3-[3-(4-Isopropoxy-3,5-dimethyl-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)

- 2229132-93-6(3,3-difluoro-3-3-(2-methylphenyl)phenylpropan-1-amine)

- 149231-65-2(Ac-Tyr-Val-Ala-Asp-AMC)

- 2248358-02-1(1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine)

- 2411306-82-4(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)methylprop-2-enamide)

- 448964-30-5(2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one)

- 2227815-51-0((2R)-2-(3-methoxy-4-nitrophenyl)oxirane)

- 1356019-69-6(Imidaprilat-d3)

- 2227903-82-2((2R)-4-(1H-indazol-3-yl)butan-2-amine)